[4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate
Overview
Description
[4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate: is a complex organic compound that features a morpholine ring, a carbothioyl group, and a fluorophenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Carbothioyl Group: The carbothioyl group is introduced via a condensation reaction, such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Fluorophenyl Acetate Moiety: This step involves the esterification of 4-fluorophenyl acetic acid with the morpholine-carbothioyl intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the carbothioyl group.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or sulfide. Reducing agents such as sodium borohydride are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The morpholine ring is known for its bioactivity, and the compound’s ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the fluorophenyl group enhances the compound’s ability to interact with specific enzymes and receptors, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s morpholine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl (4-fluorophenyl)acetate
- 4-(4-Morpholinylcarbonothioyl)phenyl (4-fluorophenyl)acetate
Uniqueness
Compared to similar compounds, [4-(Morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate stands out due to its unique combination of functional groups. The presence of both the morpholine ring and the fluorophenyl acetate moiety provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c20-16-5-1-14(2-6-16)13-18(22)24-17-7-3-15(4-8-17)19(25)21-9-11-23-12-10-21/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOHVRVIDLQING-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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